trans-6-Amino-3-oxabicyclo[3.1.0]hexane
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Overview
Description
trans-6-Amino-3-oxabicyclo[3.1.0]hexane: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol precursor using a strong acid or base to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: trans-6-Amino-3-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Scientific Research Applications
Chemistry: In chemistry, trans-6-Amino-3-oxabicyclo[3.1.0]hexane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, trans-6-Amino-3-oxabicyclo[31Its unique structure may be exploited to design new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-6-Amino-3-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
- cis-6-Amino-3-oxabicyclo[3.1.0]hexane
- 6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride
- 6-Amino-3-oxabicyclo[3.1.0]hexane-2-carboxylic acid
Comparison: Compared to similar compounds, trans-6-Amino-3-oxabicyclo[3.1.0]hexane is unique due to its trans configuration, which can result in different chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its cis counterpart and other related compounds .
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHKNOMRGEMLC-NGQZWQHPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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